Structure Elucidation and Analytical Characterization of 2-(4-Methoxyphenyl)nicotinaldehyde
Structure Elucidation and Analytical Characterization of 2-(4-Methoxyphenyl)nicotinaldehyde
Executive Summary
2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7, MW: 213.23 g/mol ) is a highly functionalized bi-aryl building block critical to the development of complex azaheterocycles and pharmaceutical active ingredients. The molecule features a pyridine core substituted with a formyl group at the C3 position and an electron-donating 4-methoxyphenyl moiety at the C2 position.
This whitepaper provides an authoritative, in-depth guide to the synthesis, structural validation, and analytical characterization of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating system of evidence to confirm both the exact molecular formula and the precise regiochemistry of the bi-aryl linkage.
Synthetic Strategy & Mechanistic Rationale
The most robust method for constructing the C2–C1' bond between the pyridine and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction . In this protocol, 2-chloronicotinaldehyde acts as the electrophile, while 4-methoxyphenylboronic acid serves as the nucleophile.
Causality of Experimental Choices:
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Catalyst & Base: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected for its proven efficacy in oxidative addition to aryl chlorides when activated by a mild base like K₂CO₃.
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Solvent System: A 1,4-Dioxane/H₂O (4:1) mixture is utilized. The aqueous component is critical for the activation of the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
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Self-Validation: The success of the coupling is immediately verifiable during analysis by the complete disappearance of the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic cluster in the mass spectrum.
Suzuki-Miyaura cross-coupling synthesis workflow for 2-(4-Methoxyphenyl)nicotinaldehyde.
Multi-Dimensional Structural Validation
High-Resolution Mass Spectrometry (HRMS)
To confirm the molecular formula (C₁₃H₁₁NO₂), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) HRMS is employed .
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Rationale: The basic nitrogen atom of the pyridine ring makes the molecule highly susceptible to protonation, rendering positive ion mode (ESI+) the optimal choice.
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Validation: The theoretical exact mass for the [M+H]⁺ ion is calculated at 214.0863 Da . An observed peak within a 5 ppm mass error threshold definitively confirms the elemental composition and the successful elimination of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the atomic-level connectivity map required to rule out positional isomers . CDCl₃ is selected as the solvent due to its excellent solubilizing properties and the absence of exchangeable protons that could obscure the critical aldehyde signal.
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¹H NMR Logic: The formyl proton is highly deshielded (δ ~10.15 ppm) due to the combined anisotropic effect of the carbonyl double bond and the electron-withdrawing pyridine core. The pyridine protons exhibit a classic AMX spin system, with H-6 appearing furthest downfield (δ ~8.82 ppm) due to its proximity to the electronegative nitrogen. The 4-methoxyphenyl group displays a distinct AA'BB' pseudo-doublet pattern (δ ~7.62 and 7.02 ppm), confirming para-substitution.
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2D HMBC Logic: The most critical step in structure elucidation is proving the inter-ring connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is used to observe long-range ³J(C,H) couplings. The observation of a cross-peak between the phenyl H-2'/6' protons and the pyridine C-2 carbon unambiguously proves that the aryl group is attached at the C-2 position.
Key HMBC interactions establishing connectivity between the pyridine and phenyl rings.
Standardized Experimental Protocols
Protocol A: Synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde
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Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar. Add 2-chloronicotinaldehyde (1.0 mmol, 141.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
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Solvent Addition: Inject 10 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.
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Catalyst Introduction: Add Pd(PPh3)4 (0.05 mmol, 57.8 mg) under a positive stream of nitrogen to prevent catalyst oxidation.
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Reaction: Heat the sealed mixture to 90 °C for 12 hours with vigorous stirring.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Isolate the target compound via flash column chromatography (Silica gel, gradient elution from 10:1 to 3:1 Hexanes/EtOAc).
Protocol B: NMR Sample Preparation and Acquisition
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Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
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Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to ensure high magnetic field homogeneity.
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Acquisition:
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Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 1.5 s).
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Acquire ¹³C{¹H} NMR (100 MHz, 1024 scans, relaxation delay 2.0 s).
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Acquire 2D HSQC and HMBC spectra using standard pulse sequences optimized for ¹J(C,H) = 145 Hz and long-range ⁿJ(C,H) = 8 Hz.
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Protocol C: HRMS (ESI-QTOF) Analysis
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Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade MeOH/H₂O (1:1 v/v) containing 0.1% formic acid to promote ionization.
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Calibration: Calibrate the QTOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.
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Acquisition: Inject 2 µL of the sample at a flow rate of 0.2 mL/min. Acquire data in positive ion mode (ESI+) over a mass range of m/z 100–1000.
Data Consolidation
Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H to C) |
| CHO | 191.5 | 10.15 | s, 1H | C2, C3, C4 |
| Py-C2 | 159.5 | - | - | - |
| Py-C3 | 128.0 | - | - | - |
| Py-C4 | 136.8 | 8.25 | dd (7.8, 1.8), 1H | C2, C6, CHO |
| Py-C5 | 122.5 | 7.40 | dd (7.8, 4.8), 1H | C3, C6 |
| Py-C6 | 152.4 | 8.82 | dd (4.8, 1.8), 1H | C2, C4 |
| Ar-C1' | 130.5 | - | - | - |
| Ar-C2', C6' | 131.2 | 7.62 | d (8.8), 2H | C1', C4', Py-C2 (Inter-ring) |
| Ar-C3', C5' | 114.2 | 7.02 | d (8.8), 2H | C1', C4' |
| Ar-C4' | 161.0 | - | - | - |
| OCH₃ | 55.4 | 3.88 | s, 3H | C4' |
Table 2: HRMS and FT-IR Characterization Summary
| Analytical Technique | Parameter | Expected Value | Observed Value | Functional Significance |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 214.0863 m/z | 214.0865 m/z | Confirms C₁₃H₁₁NO₂ formula |
| HRMS (ESI+) | Isotope Pattern | Absence of ³⁷Cl peak | No M+2 peak observed | Validates complete cross-coupling |
| FT-IR (ATR) | C=O Stretch | ~1690 - 1700 cm⁻¹ | 1695 cm⁻¹ | Confirms conjugated aldehyde |
| FT-IR (ATR) | C-O Stretch | ~1250 cm⁻¹ | 1255 cm⁻¹ | Confirms asymmetric ether linkage |
| FT-IR (ATR) | C=C Stretch | ~1590 cm⁻¹ | 1592 cm⁻¹ | Confirms aromatic ring systems |
References
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Mass Spectrometry: A Textbook (2nd/3rd Edition) Source: Springer URL: [Link]
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Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]
